![molecular formula C25H43NO B182903 2-[(Octadecylimino)methyl]phenol CAS No. 6947-51-9](/img/structure/B182903.png)
2-[(Octadecylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Octadecylimino)methyl]phenol, also known as OIMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. OIMP is a phenolic compound that contains a long-chain alkyl group, which makes it highly hydrophobic and lipophilic. This property makes OIMP an ideal candidate for use in drug delivery systems and as a surface-active agent. In
Wirkmechanismus
The mechanism of action of 2-[(Octadecylimino)methyl]phenol is not fully understood. However, it is believed that the long-chain alkyl group of 2-[(Octadecylimino)methyl]phenol interacts with the hydrophobic regions of cell membranes, leading to membrane disruption and cell death. 2-[(Octadecylimino)methyl]phenol has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
2-[(Octadecylimino)methyl]phenol has been shown to have various biochemical and physiological effects. 2-[(Octadecylimino)methyl]phenol has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-[(Octadecylimino)methyl]phenol has also been shown to have antimicrobial properties, which make it a potential candidate for use in the food industry and as a disinfectant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(Octadecylimino)methyl]phenol is its high hydrophobicity and lipophilicity, which make it an ideal candidate for use in drug delivery systems and as a surfactant. 2-[(Octadecylimino)methyl]phenol is also relatively easy to synthesize, and its purity and yield can be improved by using different solvents and reaction conditions. However, one of the limitations of 2-[(Octadecylimino)methyl]phenol is its toxicity, which limits its use in biological systems. 2-[(Octadecylimino)methyl]phenol has also been shown to have limited water solubility, which can limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on 2-[(Octadecylimino)methyl]phenol. One direction is to study the mechanism of action of 2-[(Octadecylimino)methyl]phenol in more detail, which could lead to the development of new drugs and therapies. Another direction is to explore the use of 2-[(Octadecylimino)methyl]phenol in the food industry as a natural preservative and disinfectant. Furthermore, the use of 2-[(Octadecylimino)methyl]phenol in the synthesis of mesoporous materials and as a ligand in coordination chemistry could lead to the development of new materials and technologies. Overall, the research on 2-[(Octadecylimino)methyl]phenol has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of 2-[(Octadecylimino)methyl]phenol involves the reaction of 2-hydroxybenzaldehyde with octadecylamine in the presence of a catalyst. The reaction occurs through a condensation reaction, which leads to the formation of 2-[(Octadecylimino)methyl]phenol. The purity and yield of 2-[(Octadecylimino)methyl]phenol can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(Octadecylimino)methyl]phenol has been extensively studied in various fields, including drug delivery, surface chemistry, and material science. 2-[(Octadecylimino)methyl]phenol has been used as a surfactant to stabilize emulsions and to enhance the solubility of poorly soluble drugs. 2-[(Octadecylimino)methyl]phenol has also been used as a coating agent for nanoparticles and as a template for the synthesis of mesoporous materials. In addition, 2-[(Octadecylimino)methyl]phenol has been used as a ligand in coordination chemistry and as a chelating agent in metal ion removal.
Eigenschaften
CAS-Nummer |
6947-51-9 |
|---|---|
Produktname |
2-[(Octadecylimino)methyl]phenol |
Molekularformel |
C25H43NO |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
2-(octadecyliminomethyl)phenol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,23,27H,2-16,19,22H2,1H3 |
InChI-Schlüssel |
VYMOVBJLIRURRI-WCWDXBQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN/C=C/1\C=CC=CC1=O |
SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
Andere CAS-Nummern |
6947-51-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



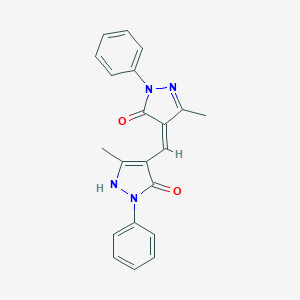
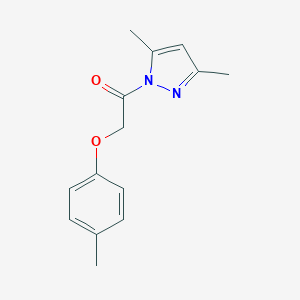
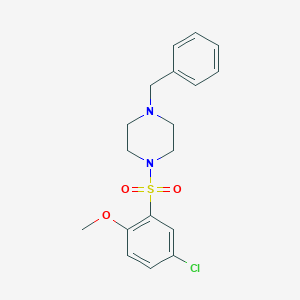
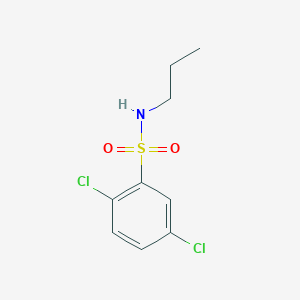
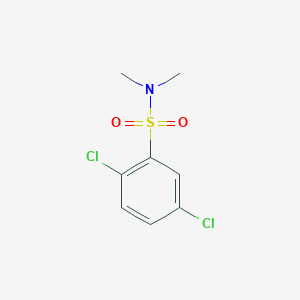
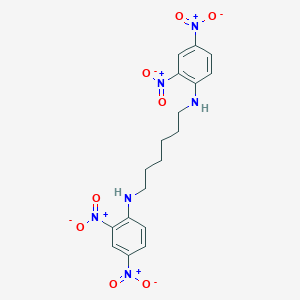
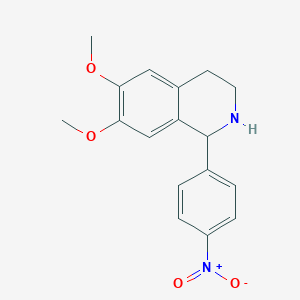
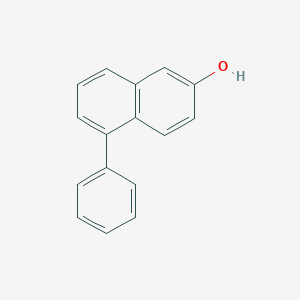
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

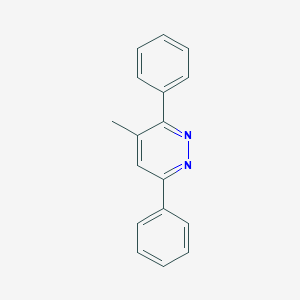
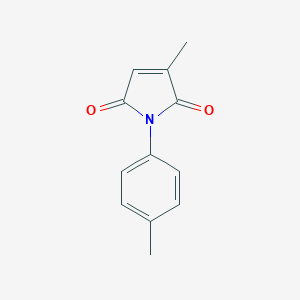
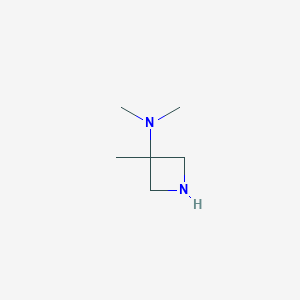
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)